molecular formula C16H25N3O4S B2797555 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide CAS No. 2380087-29-4

2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide

Cat. No. B2797555
CAS RN: 2380087-29-4
M. Wt: 355.45
InChI Key: NUHMPGLFZNZHHM-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide, also known as MTAA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MTAA is a thiazolidine-2,4-dione derivative that has been synthesized using various methods.

Mechanism of Action

2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide exerts its biological effects by binding to specific targets, including enzymes and proteins. This compound has been shown to bind to the active site of aldose reductase, inhibiting its activity and preventing the development of diabetic complications. This compound has also been shown to inhibit the activity of various cancer-related proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the inhibition of cancer cell growth, and the prevention of diabetic complications. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide has several advantages for lab experiments, including its potent inhibitory activity against enzymes and proteins, as well as its potential as an antitumor agent. However, this compound also has some limitations, including its complex synthesis method and limited availability.

Future Directions

There are several future directions for the study of 2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide, including the development of more efficient and scalable synthesis methods, the identification of new targets for this compound, and the investigation of its potential as a therapeutic agent for various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been shown to exhibit potent inhibitory activity against enzymes and proteins, as well as potential as an antitumor agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide has been synthesized using various methods, including the reaction of 2,5-diketopiperazine with 4-morpholin-4-ylthian-4-ylmethylamine and acetyl chloride. Another method involves the reaction of 2,5-dioxopyrrolidine-1-ylamine with 4-morpholin-4-ylthian-4-ylmethylamine and acetic anhydride. The synthesis of this compound is a complex process that requires several steps and careful optimization of reaction conditions.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against enzymes such as aldose reductase, which is involved in the development of diabetic complications. This compound has also been studied for its potential as an antitumor agent, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c20-13(11-19-14(21)1-2-15(19)22)17-12-16(3-9-24-10-4-16)18-5-7-23-8-6-18/h1-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHMPGLFZNZHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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